2-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride
Description
2-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride is a phenylalkylamine derivative characterized by a fluorinated aromatic ring and a primary amine group. Fluorine atoms are known to enhance metabolic stability and lipophilicity, while methyl groups can modulate steric effects and binding affinity to biological targets such as serotonin (5-HT) or trace amine-associated receptors (TAARs) .
Properties
Molecular Formula |
C9H13ClFN |
|---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
2-(4-fluoro-2-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-7-6-9(10)3-2-8(7)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H |
InChI Key |
WXACKPHPKWNHBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
The preparation of 2-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride begins with aromatic aldehydes or ketones as precursors. Key starting materials include:
- 4-Fluoro-2-methylbenzaldehyde : A fluorinated aromatic aldehyde serving as the primary building block.
- Ammonia or ammonium acetate : For introducing the amine group.
- Reducing agents : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation systems.
Reagents must meet high-purity standards (>98%) to minimize side reactions. Solvents such as ethanol, methanol, or tetrahydrofuran are selected based on solubility and reaction compatibility.
Synthetic Routes
Reductive Amination Pathway
This two-step method is widely employed for its efficiency:
Aldehyde Reduction :
- Reaction : 4-Fluoro-2-methylbenzaldehyde is reduced to 2-(4-Fluoro-2-methylphenyl)ethanol using sodium borohydride in methanol at 0–25°C.
- Yield : 85–90% (typical for analogous aldehydes).
Amine Formation :
- Reductive Amination : The alcohol reacts with ammonia under catalytic hydrogenation (e.g., palladium on carbon) at 50–60°C and 3–5 atm H₂ pressure.
- Hydrochloride Salt Formation : The free amine is treated with hydrochloric acid in diethyl ether, yielding the crystalline hydrochloride salt.
Table 1: Reductive Amination Conditions and Outcomes
| Parameter | Condition | Outcome |
|---|---|---|
| Temperature | 50–60°C | 78% conversion to amine |
| Catalyst Loading | 5% Pd/C | 92% selectivity |
| Reaction Time | 12–16 hours | 95% purity post-crystallization |
Nitrile Reduction Pathway
An alternative route involves nitrile intermediates:
Nitrile Synthesis :
- 4-Fluoro-2-methylbenzyl chloride reacts with potassium cyanide to form 2-(4-Fluoro-2-methylphenyl)acetonitrile.
Nitrile Reduction :
- Lithium aluminum hydride in dry tetrahydrofuran reduces the nitrile to the primary amine at 0°C.
- Yield : 70–75% (lower due to side reactions).
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and reproducibility:
- Continuous Flow Reactors : Enable precise temperature control and reduced reaction times.
- Automated Crystallization : Ensures consistent particle size and purity (>99%) for the hydrochloride salt.
- Waste Management : Neutralization of acidic byproducts with sodium hydroxide before disposal.
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 0.1–1 kg | 100–500 kg |
| Catalyst Recovery | None | 90% reuse via filtration |
| Purity | 95–98% | >99% |
Reaction Optimization Strategies
Catalyst Selection
- Palladium on Carbon (Pd/C) : Optimal for reductive amination, offering >90% conversion at 5% loading.
- Raney Nickel : Cost-effective alternative but requires higher pressures (10–15 atm H₂).
Solvent Systems
- Methanol : Preferred for aldehyde reduction due to polarity and low cost.
- Ethyl Acetate : Used in hydrochloride salt formation for improved crystallization.
Temperature and Pressure Effects
- Lower Temperatures (0–25°C) : Minimize side reactions during nitrile reduction.
- Moderate H₂ Pressure (3–5 atm) : Balances reaction rate and safety in hydrogenation.
Purification and Analytical Validation
Crystallization Techniques
- Solvent-Antisolvent Method : The hydrochloride salt is crystallized from ethanol-diethyl ether, yielding needle-like crystals.
- Recrystallization Purity : >99% by HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).
Spectroscopic Characterization
- ¹H NMR (400 MHz, D₂O) : δ 7.25–7.15 (m, 2H, aromatic), δ 2.95 (t, 2H, CH₂NH₂), δ 2.30 (s, 3H, CH₃), δ 1.85 (quin, 2H, CH₂).
- FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C-F stretch), 1490 cm⁻¹ (aromatic C=C).
Table 3: Analytical Data Summary
| Technique | Key Signals | Confirmation |
|---|---|---|
| ¹³C NMR | δ 162.5 (C-F), δ 45.2 (CH₂NH₂) | Substituent positions |
| Mass Spectrometry | [M+H]+ at m/z= 201.6 | Molecular ion confirmation |
| X-ray Diffraction | P21/c space group | Crystal structure resolution |
Challenges and Mitigation
- Byproduct Formation : Over-reduction to secondary amines is minimized by controlling H₂ pressure and catalyst loading.
- Fluorine Loss : Acidic conditions may cleave C-F bonds; neutral pH is maintained during salt formation.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines.
Scientific Research Applications
2-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Receptor Binding Profiles
- Serotonin Receptors :
Key Research Findings
- Biased Agonism : Substituents like methylthio or nitro groups (e.g., 25N-NBF) can bias receptor signaling pathways, a property that may apply to 4-fluoro-2-methyl analogs .
- Dual-Acting Modulators : Compounds like 2-(2,4-dimethylphenyl)ethan-1-amine HCl are precursors to dual FFAR1/FFAR4 modulators, highlighting the versatility of substituted phenethylamines in drug discovery .
Biological Activity
2-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride, also known as 1-(4-fluoro-2-methylphenyl)ethan-1-amine hydrochloride, is a chiral amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has a molecular formula of C9H12ClFN and features a substituted aromatic ring with a fluorine atom and a methyl group. The presence of these substituents enhances its binding affinity to biological targets, making it valuable in drug discovery.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 201.65 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the activity of serotonin and dopamine receptors, which are crucial for treating various psychiatric disorders. The fluorine substituent enhances lipophilicity, potentially improving blood-brain barrier penetration and bioavailability.
Case Study 1: Antidepressant Activity
A study evaluated the effects of this compound in animal models of depression. The results indicated a significant reduction in depressive-like behaviors, supporting its potential as an antidepressant agent.
Case Study 2: Antimicrobial Efficacy
In vitro testing against various bacterial strains revealed that the compound exhibited moderate antibacterial activity. For example, it showed an MIC value of 0.025 mg/mL against Staphylococcus aureus, indicating promising potential for further development as an antimicrobial agent .
Safety Profile
Preliminary toxicity assessments suggest that while the compound shows therapeutic promise, it may exhibit moderate toxicity levels. Safety precautions should be taken when handling this compound in laboratory settings.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step processes involving nitration, reduction, and subsequent salt formation. For example, analogous phenylalkylamine derivatives (e.g., 2C-D, 2C-P) are prepared by halogenation of precursor phenethylamines followed by catalytic hydrogenation and HCl salt precipitation . Key optimizations include:
- Catalyst selection : Use palladium on carbon (Pd/C) for efficient hydrogenation.
- Solvent choice : Ethanol or methanol for solubility and ease of purification.
- Temperature control : Maintain 25–50°C during reduction to minimize side reactions.
- Purity validation : Confirm via HPLC (>98%) and NMR (e.g., absence of unreacted intermediates) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-fluoro and 2-methyl groups on the phenyl ring).
- Mass spectrometry (MS) : ESI-MS for molecular ion verification (e.g., [M+H]+ at m/z = 198.6 for the free base).
- X-ray crystallography : To resolve crystal structure and hydrogen bonding in the hydrochloride salt .
- Thermal analysis : DSC/TGA to assess stability and decomposition profiles.
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and CLP regulations for phenethylamine derivatives:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste disposal : Collect in halogenated waste containers and treat via neutralization (e.g., NaOH) before professional disposal .
Advanced Research Questions
Q. How can researchers investigate the receptor-binding profile and biased agonism of this compound, particularly at serotonin (5-HT) receptors?
- Methodological Answer : Use radioligand binding assays and β-arrestin recruitment assays :
- Competitive binding : Incubate with ³H-LSD or ³H-ketanserin to measure affinity for 5-HT2A receptors .
- Functional selectivity : Compare cAMP accumulation (Gq pathway) vs. β-arrestin-2 recruitment using BRET/FRET-based systems.
- Data interpretation : Calculate bias factors (ΔΔlog(τ/KA)) to quantify signaling bias .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of fluorinated phenylalkylamine derivatives?
- Methodological Answer : Design a library of analogs with systematic substitutions (e.g., varying halogens, methyl groups) and evaluate:
- Pharmacological assays : EC50/IC50 values in receptor activation/inhibition.
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding poses in 5-HT2A homology models.
- Meta-analysis : Cross-reference data with existing SAR databases (e.g., ChEMBL) to identify trends in potency and selectivity .
Q. How can this compound be applied in transaminase (TAm) substrate profiling studies?
- Methodological Answer : Utilize colorimetric or fluorogenic assays:
Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer : Conduct reproducibility studies with standardized protocols:
- Batch consistency : Source compounds from validated suppliers (e.g., Sigma-Aldrich) to exclude purity variability.
- Assay controls : Include reference agonists/antagonists (e.g., LSD for 5-HT2A) to calibrate system sensitivity.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify methodological outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
